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Compound of Interest

Compound Name: L-691121

Cat. No.: B1673912

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-691,121 is a chemical compound that has been investigated for its biological activities,
primarily as a Class Il antiarrhythmic agent. This technical guide provides a comprehensive
overview of its chemical structure, physicochemical properties, and known biological effects,
with a focus on its mechanism of action and available experimental data.

Chemical Structure and Physicochemical Properties

L-691,121 is a complex heterocyclic molecule with the systematic name 7-
(methylsulfonylamino)-spiro[isobenzofuran-1(3H),4'-piperidine] hydrochloride. Its chemical
structure is characterized by a spiro linkage between an isobenzofuranone moiety and a
piperidine ring, with a methanesulfonamide group attached to the benzofuran ring.
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Property Value Source

CAS Number 136075-60-0 [1]

Molecular Formula C22H25CIN40O5S [1]

Molecular Weight 492.98 g/mol [1]
CS(=0)

SMILES (=O)Nclcc2c(ccl)C(=0)0C21  [1]

CCN(CC1)C(=0O)clccecclIN

Physical State Solid (presumed) N/A

N Orally active, suggesting some
Solubility - [2]
aqueous solubility.

Biological Activity and Mechanism of Action

L-691,121 is classified as a Class Il antiarrhythmic agent.[2] The primary mechanism of action
for this class of drugs is the blockade of potassium channels in cardiac myocytes.[3][4]

Signaling Pathway of Class lll Antiarrhythmic Agents

The diagram below illustrates the general signaling pathway affected by Class Il antiarrhythmic
agents like L-691,121.
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Caption: Mechanism of action of L-691,121 as a Class Il antiarrhythmic agent.

By blocking the outward potassium current during the repolarization phase of the cardiac action
potential, L-691,121 prolongs the action potential duration.[3][4] This, in turn, increases the
effective refractory period of the cardiac tissue, making it less susceptible to re-entrant
arrhythmias.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of L-691,121 are not
extensively available in the public domain. However, a key study by Ban et al. (1994) provides
insights into its toxicological evaluation.

Developmental Toxicity Study in Rats (Ban et al., 1994)

Objective: To determine the embryotoxic effects of L-691,121 in rats.
Methodology:

¢ Animal Model: Pregnant rats.

e Administration: L-691,121 was administered orally (p.o.).

o Dosage: A dose of 0.8 mg/kg/day was found to cause fetal mortality.[2]

o Observation: The study identified a critical period for embryolethality. Surviving embryos
exhibited morphological abnormalities.

The workflow for this type of developmental toxicity study is outlined below.
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Developmental Toxicity Study Workflow
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Caption: General workflow for a developmental toxicity study.

Quantitative Data

Currently, specific quantitative data on the potency of L-691,121 as a potassium channel
blocker (e.g., IC50 or Ki values) are not readily available in the cited literature. The reported
embryotoxic dose in rats is 0.8 mg/kg/day.[2]

Conclusion

L-691,121 is a spiro[isobenzofuran-1(3H),4'-piperidine] derivative identified as a Class Il
antiarrhythmic agent that acts by blocking potassium channels. While its general mechanism of
action is understood, detailed quantitative data on its potency and selectivity for specific
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potassium channel subtypes are lacking in the public literature. Furthermore, a detailed,
publicly available synthesis protocol has not been identified. The compound has demonstrated
significant embryotoxicity in animal studies, a critical consideration for any potential therapeutic
development. Further research would be necessary to fully characterize its pharmacological
profile and synthetic route.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system
agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-
arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

o 4. Electrophysiological characterization of spinal neuron sensitization by elevated calcium
channel alpha-2-delta-1 subunit protein - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [L-691,121: A Technical Guide on its Chemical Structure
and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673912#chemical-structure-and-properties-of-1-
691121]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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